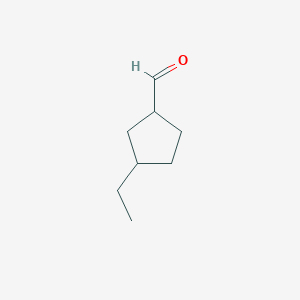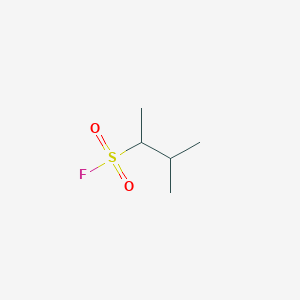
3-Methylbutane-2-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylbutane-2-sulfonyl fluoride is a sulfonyl fluoride compound characterized by the presence of a sulfonyl fluoride group attached to a 3-methylbutane backbone. Sulfonyl fluorides are known for their stability and reactivity, making them valuable in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methylbutane-2-sulfonyl fluoride typically involves the reaction of 3-methylbutane-2-sulfonic acid with a fluorinating agent. One common method is the use of sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) as the fluorinating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of sulfonyl fluorides, including this compound, can be achieved through continuous flow processes. These processes often involve the use of electrochemical methods to facilitate the fluorination reaction, providing a scalable and efficient route for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-Methylbutane-2-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Sulfur(VI) Fluoride Exchange (SuFEx): This reaction involves the exchange of the sulfur-fluorine bond with other nucleophiles, forming stable sulfur-oxygen or sulfur-nitrogen bonds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Catalysts: Transition metals such as palladium, copper, and nickel
Solvents: Acetonitrile, dichloromethane
Major Products: The major products formed from these reactions include sulfonamides, sulfonate esters, and sulfonate thioesters, depending on the nucleophile used .
Scientific Research Applications
3-Methylbutane-2-sulfonyl fluoride has found applications in various fields of scientific research:
Mechanism of Action
The mechanism of action of 3-methylbutane-2-sulfonyl fluoride involves its reactivity as an electrophile. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, such as serine, threonine, lysine, tyrosine, cysteine, and histidine . This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool in chemical biology and drug discovery .
Comparison with Similar Compounds
Sulfonyl Chlorides: These compounds are also electrophilic but are more reactive than sulfonyl fluorides, making them less stable under physiological conditions.
Sulfonyl Bromides: Similar to sulfonyl chlorides but with different reactivity profiles.
Sulfonyl Iodides: Less commonly used due to their higher reactivity and instability.
Uniqueness of 3-Methylbutane-2-sulfonyl Fluoride: this compound stands out due to its balance of stability and reactivity. Its resistance to hydrolysis under physiological conditions makes it particularly useful in biological applications, where other sulfonyl halides might be too reactive .
Properties
Molecular Formula |
C5H11FO2S |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
3-methylbutane-2-sulfonyl fluoride |
InChI |
InChI=1S/C5H11FO2S/c1-4(2)5(3)9(6,7)8/h4-5H,1-3H3 |
InChI Key |
KLPONZQEDNCOSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{1-[(1-Hydroxypropan-2-yl)amino]ethyl}benzonitrile](/img/structure/B13288993.png)
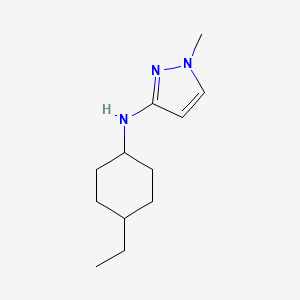
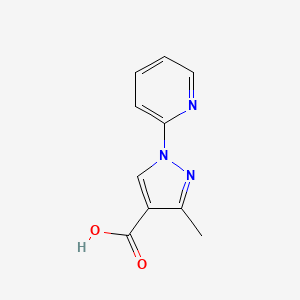
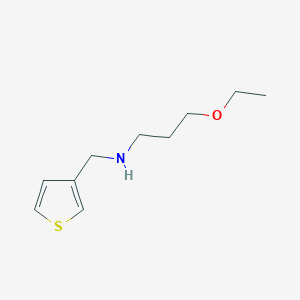

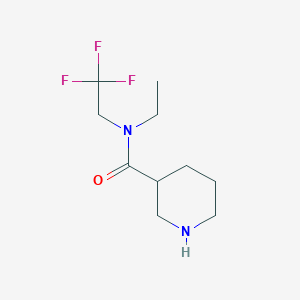
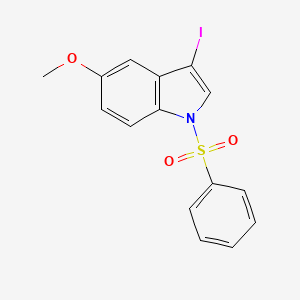
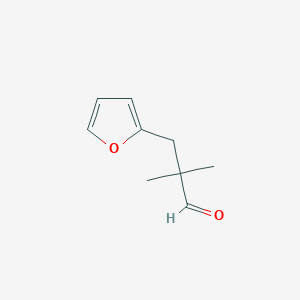
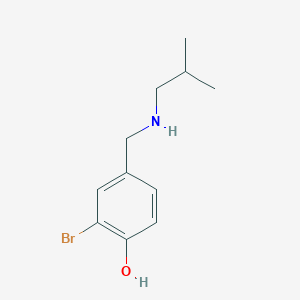
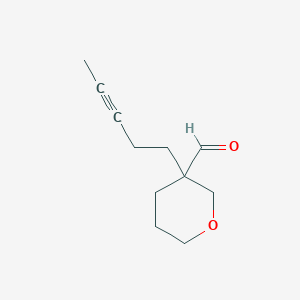

![(2-Ethoxyethyl)[(2-fluorophenyl)methyl]amine](/img/structure/B13289065.png)
![2-{[(2-Hydroxyphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13289069.png)
